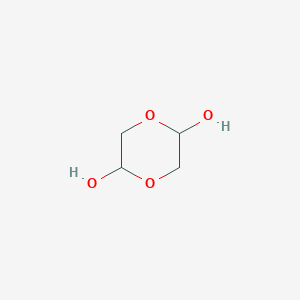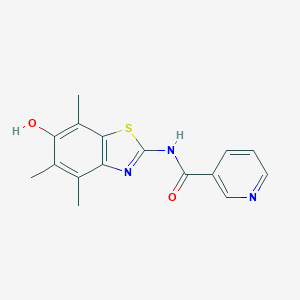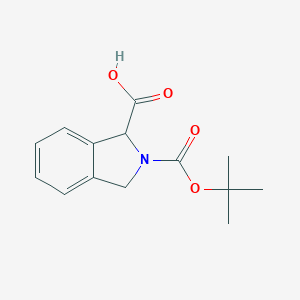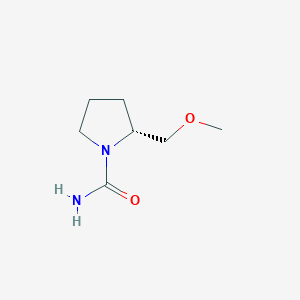
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, also known as SMMCP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide involves its interaction with the α7 nicotinic acetylcholine receptor. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide acts as a positive allosteric modulator of this receptor, which enhances its activity. This results in the release of neurotransmitters such as acetylcholine, which are involved in cognitive function and memory. In cancer cells, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide induces cell cycle arrest and apoptosis by inhibiting the activity of proteins involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In neuroscience, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide enhances cognitive function and memory by increasing the release of acetylcholine in the hippocampus. In cancer cells, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide induces cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide on this receptor without affecting other receptors in the brain. However, one limitation of using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. One area of interest is its potential therapeutic use in the treatment of Alzheimer's disease, which is characterized by a decline in cognitive function and memory. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide's ability to enhance the release of acetylcholine in the hippocampus makes it a potential candidate for Alzheimer's disease treatment. Another area of interest is the development of more soluble forms of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, which would make it easier to administer in lab experiments. Finally, further research is needed to fully understand the mechanism of action of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide involves the reaction between (R)-2-(methoxymethyl)pyrrolidine and chloroformate. This reaction takes place in the presence of triethylamine and dimethylformamide. The resulting product is then treated with ammonia to obtain (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. The purity of the final product can be confirmed using high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been extensively studied in various scientific fields, including neuroscience and cancer research. In neuroscience, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has also been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
In cancer research, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer and lung cancer. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFOCMWWIATJJ-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

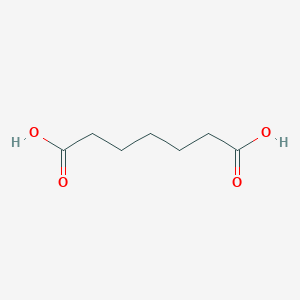
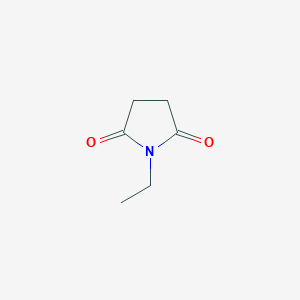
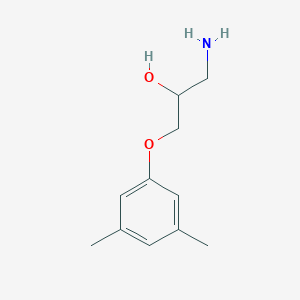
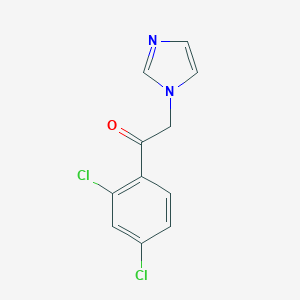
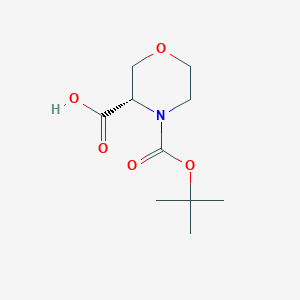

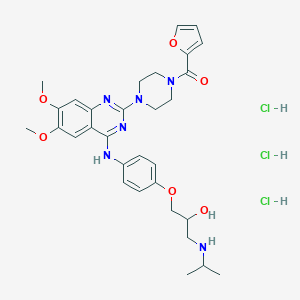
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
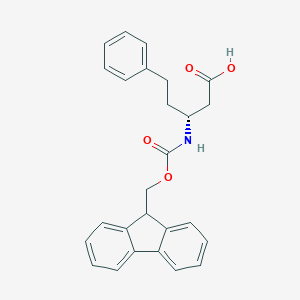

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
